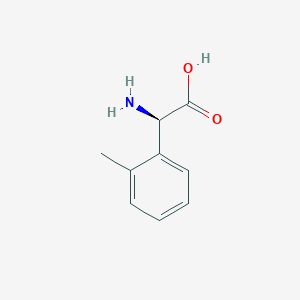

(2R)-2-amino-2-(2-methylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-amino-2-(2-methylphenyl)acetic acid, also known as dexmedetomidine, is a selective α2-adrenergic receptor agonist that is commonly used as a sedative and analgesic agent in clinical settings. Dexmedetomidine has been shown to have a wide range of therapeutic applications due to its unique pharmacological properties, including its ability to provide sedation without respiratory depression, reduce sympathetic tone, and provide analgesia.

Mecanismo De Acción

Dexmedetomidine acts on α2-adrenergic receptors in the central nervous system, which are responsible for regulating sympathetic tone. By activating these receptors, (2R)-2-amino-2-(2-methylphenyl)acetic acidine reduces sympathetic tone, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for regulating arousal and wakefulness. By inhibiting the locus coeruleus, (2R)-2-amino-2-(2-methylphenyl)acetic acidine induces sedation.

Efectos Bioquímicos Y Fisiológicos

Dexmedetomidine has a number of biochemical and physiological effects. It has been shown to reduce sympathetic tone, leading to decreased heart rate and blood pressure. Dexmedetomidine also has analgesic effects, and has been shown to reduce the need for opioids in postoperative patients. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been shown to have anti-inflammatory effects, and has been studied for its potential use in treating sepsis and other inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dexmedetomidine has a number of advantages for lab experiments. It has a well-defined mechanism of action, and its effects are dose-dependent and reversible. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been extensively studied in clinical settings, providing a wealth of information on its pharmacological properties and potential therapeutic applications. However, there are also some limitations to using (2R)-2-amino-2-(2-methylphenyl)acetic acidine in lab experiments. It is a relatively expensive drug, and its effects can be variable depending on the species and strain of animal used.

Direcciones Futuras

There are a number of future directions for research on (2R)-2-amino-2-(2-methylphenyl)acetic acidine. One area of interest is its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, and further research is needed to determine its efficacy in treating these conditions. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been studied for its potential use in treating sepsis and other inflammatory conditions, and further research is needed to determine its efficacy in these areas. Finally, there is a need for further research on the pharmacological properties of (2R)-2-amino-2-(2-methylphenyl)acetic acidine, including its effects on different receptor subtypes and its potential for drug interactions.

Métodos De Síntesis

The synthesis of (2R)-2-amino-2-(2-methylphenyl)acetic acid involves the reaction between 2-methylphenylacetonitrile and ethylene diamine. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 70%.

Aplicaciones Científicas De Investigación

Dexmedetomidine has been extensively studied in clinical settings, and its therapeutic applications include sedation, analgesia, and anesthesia. In addition to its clinical applications, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has also been studied for its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, including reducing inflammation and oxidative stress, and improving cerebral blood flow.

Propiedades

Número CAS |

188004-26-4 |

|---|---|

Nombre del producto |

(2R)-2-amino-2-(2-methylphenyl)acetic acid |

Fórmula molecular |

C9H11NO2 |

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

(2R)-2-amino-2-(2-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |

Clave InChI |

FLYIRERUSAMCDQ-MRVPVSSYSA-N |

SMILES isomérico |

CC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |

SMILES |

CC1=CC=CC=C1C(C(=O)O)N |

SMILES canónico |

CC1=CC=CC=C1C(C(=O)[O-])[NH3+] |

Sinónimos |

Benzeneacetic acid, alpha-amino-2-methyl-, (R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)